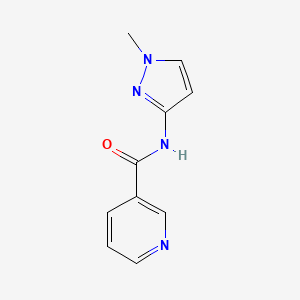
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide, also known as MPPC, is a chemical compound that has been extensively researched for its potential therapeutic applications. MPPC belongs to the class of pyrazolopyridine compounds and is known for its ability to modulate the activity of certain enzymes and receptors in the body.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-diabetic properties. N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has also been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide exerts its effects by modulating the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to activate peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, improve glucose and lipid metabolism, and protect against neurodegeneration. N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the effects of modulating specific enzymes and receptors. However, one limitation of using N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide is that it may have off-target effects, which could complicate the interpretation of results.
Orientations Futures
There are a number of future directions for research on N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide in animal models of these diseases. Another area of interest is the development of more potent and selective N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide analogs, which could have improved therapeutic potential. Finally, more research is needed to understand the long-term effects of N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide on the body, as well as its potential interactions with other drugs and supplements.
Méthodes De Synthèse
The synthesis of N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide involves the reaction between 3-cyanopyridine and 3-amino-1-methyl-5-pyrazolone in the presence of a base. The resulting product is then purified using column chromatography to obtain N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide in its pure form. The purity of the compound can be confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O/c1-14-6-4-9(13-14)12-10(15)8-3-2-5-11-7-8/h2-7H,1H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFGXIKUCBHAEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)pyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2,5-Dimethylthiophen-3-yl)sulfonylamino]-4-fluorobenzoic acid](/img/structure/B7538343.png)
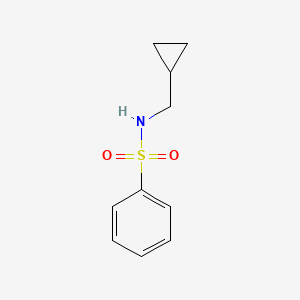
![4-[7-Methyl-3-(oxolan-2-ylmethylamino)imidazo[1,2-a]pyridin-2-yl]benzene-1,3-diol](/img/structure/B7538370.png)
![N-[4-(methanesulfonamido)phenyl]-2-methyl-5-nitrobenzenesulfonamide](/img/structure/B7538376.png)
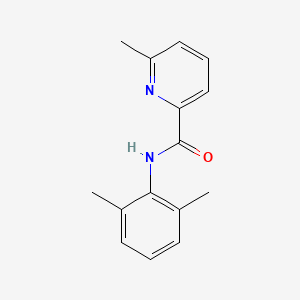
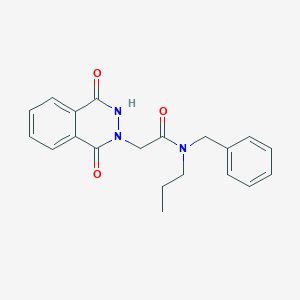
![(2,4-Dimethylphenyl)-[1-(4-methyl-2-thiophen-2-yl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanone](/img/structure/B7538380.png)
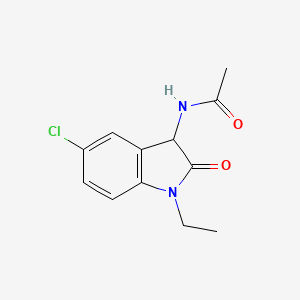
![2-(1,2-Benzoxazol-3-yl)-1-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]ethanone](/img/structure/B7538400.png)
![1-Methyl-1-[(1-methylpyrazol-4-yl)methyl]-3-phenylurea](/img/structure/B7538404.png)

![N,5-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7538413.png)

